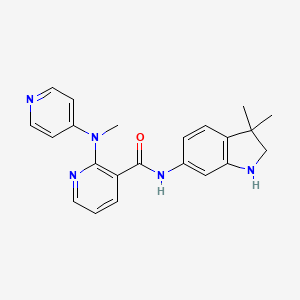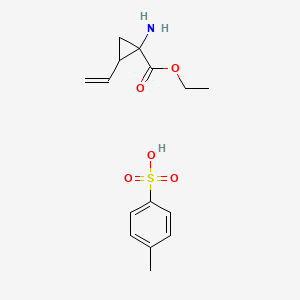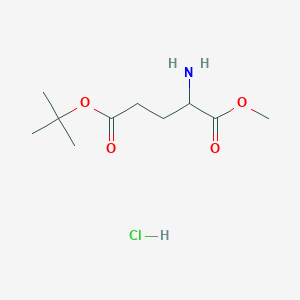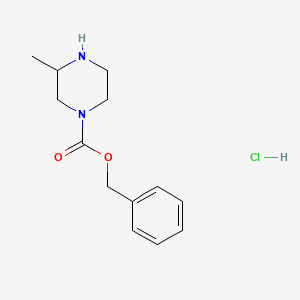
3-Pyridinecarboxamide, N-(2,3-dihydro-3,3-dimethyl-1H-indol-6-yl)-2-(methyl-4-pyridinylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Motesanib is an experimental drug candidate that was originally developed by Amgen and later investigated by the Takeda Pharmaceutical Company. It is an orally administered small molecule that belongs to the angiokinase inhibitor class. Motesanib acts as an antagonist of vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and stem cell factor receptors. It is used as the phosphate salt motesanib diphosphate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of motesanib involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: The core structure of motesanib is synthesized through a series of condensation and cyclization reactions.
Introduction of functional groups: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as pyridine and nicotinamide derivatives.
Purification and isolation: The final product is purified using techniques such as recrystallization and chromatography to obtain motesanib in its pure form.
Industrial Production Methods
Industrial production of motesanib involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The process also involves stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Motesanib undergoes various types of chemical reactions, including:
Oxidation: Motesanib can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen from motesanib, leading to reduced products.
Substitution: Motesanib can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of motesanib include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogenating agents and nucleophiles.
Major Products Formed
The major products formed from the reactions of motesanib depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted products .
Wissenschaftliche Forschungsanwendungen
Chemistry: Motesanib is used as a model compound to study the mechanisms of angiokinase inhibition and to develop new inhibitors with improved efficacy.
Biology: Motesanib is used in biological studies to investigate its effects on cellular processes, such as cell proliferation, migration, and apoptosis.
Medicine: Motesanib has been investigated for its potential use in the treatment of various cancers, including thyroid cancer, non-small cell lung cancer, gastrointestinal stromal cancer, colorectal cancer, and breast cancer. .
Wirkmechanismus
Motesanib exerts its effects by selectively targeting and inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and stem cell factor receptors. By inhibiting these receptors, motesanib disrupts the signaling pathways involved in angiogenesis, leading to reduced blood vessel formation and tumor growth .
Vergleich Mit ähnlichen Verbindungen
Motesanib is compared with other angiokinase inhibitors, such as:
Sunitinib: Sunitinib is another angiokinase inhibitor that targets similar receptors as motesanib.
Sorafenib: Sorafenib is an angiokinase inhibitor that also targets vascular endothelial growth factor receptors and platelet-derived growth factor receptors.
Vandetanib: Vandetanib is an angiokinase inhibitor that targets vascular endothelial growth factor receptors, epidermal growth factor receptors, and rearranged during transfection (RET) receptors.
its limited efficacy in clinical trials has hindered its development compared to other angiokinase inhibitors .
Eigenschaften
CAS-Nummer |
1263280-38-1 |
|---|---|
Molekularformel |
C22H23N5O |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-[methyl(pyridin-4-yl)amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H23N5O/c1-22(2)14-25-19-13-15(6-7-18(19)22)26-21(28)17-5-4-10-24-20(17)27(3)16-8-11-23-12-9-16/h4-13,25H,14H2,1-3H3,(H,26,28) |
InChI-Schlüssel |
QMMTYHCSJITPGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)N(C)C4=CC=NC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13385524.png)
![(R)-N-[3-[5-(2-Cyclopropyl-5-pyrimidinyl)-7-azaindole-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B13385526.png)
![(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride](/img/structure/B13385530.png)



![Methyl 3-[1-(4-fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoate](/img/structure/B13385543.png)


![2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-yl]-1-(prop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B13385556.png)

![4,5-Dichloro-N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B13385573.png)
![N'-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10-trioxo-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-16-yl]acetohydrazide](/img/structure/B13385581.png)
